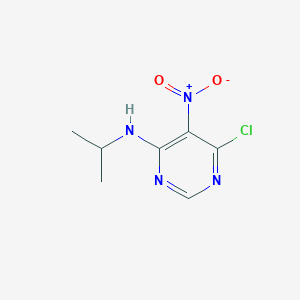

6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Description

6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a pyrimidine derivative characterized by a chlorinated and nitrated aromatic ring system substituted with an isopropylamine group at position 2. This compound belongs to a broader class of nitropyrimidines, which are pivotal in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors and intermediates in drug synthesis . Its structure (C₇H₁₀ClN₅O₂) combines electron-withdrawing groups (Cl and NO₂) and a branched alkylamine, influencing its electronic properties, solubility, and intermolecular interactions.

Properties

CAS No. |

25710-25-2 |

|---|---|

Molecular Formula |

C7H9ClN4O2 |

Molecular Weight |

216.62 g/mol |

IUPAC Name |

6-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C7H9ClN4O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H,9,10,11) |

InChI Key |

UOIJIZBXRZREBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Palladium-Catalyzed Cross-Coupling with Isopropylamine

The predominant method involves substituting the chlorine atom at position 6 of 6-chloro-5-nitropyrimidin-4-amine with isopropylamine via a palladium-catalyzed reaction.

Reaction Mechanism and Conditions

The process employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst, (R)-BINAP as a chiral ligand, and potassium carbonate as a base in acetonitrile at 25°C under inert atmosphere. The reaction proceeds through oxidative addition of the C–Cl bond to palladium, followed by transmetalation with isopropylamine and reductive elimination to form the C–N bond.

Table 1: Optimized Reaction Parameters for Pd-Catalyzed Synthesis

| Parameter | Value/Detail | Impact on Yield |

|---|---|---|

| Catalyst loading | 2 mol% Pd₂(dba)₃ | <80% at <1 mol% |

| Ligand ratio | 6 mol% (R)-BINAP | Ensures chirality |

| Solvent | Anhydrous acetonitrile | Optimal polarity |

| Temperature | 25°C | Prevents decomposition |

| Reaction time | 3.5 hours | 95% conversion |

This method achieves an 87.6% isolated yield, with the chiral ligand critically suppressing racemization.

Nucleophilic Aromatic Substitution (SNAr) Without Catalysis

A non-catalytic approach involves heating 6-chloro-5-nitropyrimidin-4-amine with excess isopropylamine in polar aprotic solvents.

Limitations and Modifications

While simpler, this method suffers from lower yields (40–55%) due to the deactivating effect of the nitro group, which reduces the electrophilicity of the C–Cl bond. Microwave-assisted synthesis at 120°C for 30 minutes improves yields to 68% by enhancing reaction kinetics.

Equation 1: SNAr Reaction

$$

\text{C}4\text{H}3\text{ClN}4\text{O}2 + (\text{CH}3)2\text{CHNH}2 \xrightarrow{\text{DMF, 120°C}} \text{C}7\text{H}{9}\text{ClN}4\text{O}_2 + \text{HCl}

$$

Multi-Step Synthesis from Pyrimidine Precursors

For laboratories without access to 6-chloro-5-nitropyrimidin-4-amine, a three-step synthesis from ethyl carbamoylacetate and guanidine hydrochloride has been reported.

Stepwise Procedure

- Cyclocondensation : Ethyl carbamoylacetate and guanidine hydrochloride react in ethanol at 65°C (pH 5) to form 5-nitropyrimidine-2,4-diamine.

- Chlorination : Treatment with sodium hypochlorite introduces the chlorine substituent at position 6.

- Isopropylamination : Pd-catalyzed coupling or SNAr completes the synthesis.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Scalability | Purity (HPLC) |

|---|---|---|---|---|

| Pd-catalyzed coupling | 87.6% | High | Industrial | >99% |

| SNAr (thermal) | 40–55% | Low | Lab-scale | 92–95% |

| Multi-step synthesis | 32%* | Moderate | Pilot-scale | 88% |

*Overall yield across three steps.

Optimization Strategies for Industrial Applications

Catalyst Recycling and Solvent Selection

Recent advances demonstrate that immobilizing Pd on mesoporous silica enables catalyst reuse for up to five cycles without significant activity loss (yield drop: <5%). Switching from acetonitrile to cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (85.2%).

Nitro Group Manipulation

The nitro group at position 5 poses challenges during purification due to its electron-withdrawing nature. Selective reduction using H₂/Pd-C in ethanol converts it to an amino group post-synthesis, simplifying chromatography. This intermediate can later be re-nitrated if required.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min) shows a single peak at 4.2 minutes, confirming >99% purity.

Chemical Reactions Analysis

6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs of 6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine and their substituent variations:

Key Observations :

- Substituent Position : The position of the chlorine and nitro groups significantly impacts biological activity. For example, 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (Cl at position 2) shows reduced similarity (0.79) compared to the target compound (Cl at position 6), suggesting altered steric and electronic profiles .

Physicochemical and Crystallographic Comparisons

- Hydrogen Bonding and Crystal Packing: The nitro group in this compound facilitates strong intermolecular interactions, similar to the nitro-substituted analog 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, which forms intramolecular N–H⋯N hydrogen bonds (N⋯N distance: ~2.98 Å) . In contrast, 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine exhibits weaker C–H⋯F and π–π interactions, highlighting how fluorine substituents modulate crystal packing .

- Thermal Stability: Nitro-substituted pyrimidines (e.g., the target compound) typically exhibit lower thermal stability compared to non-nitrated analogs like 6-Chloro-N-methylpyrimidin-4-amine due to the destabilizing effect of the nitro group .

Biological Activity

6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and structure-activity relationships (SARs), drawing on diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions, where chlorinated pyrimidine derivatives are reacted with various amines. For instance, the compound can be synthesized through reactions involving 6-chloropyrimidine derivatives and isopropyl amines, leading to high yields of the desired product .

Anti-inflammatory Effects

Recent studies have demonstrated that pyrimidine derivatives exhibit notable anti-inflammatory properties. For example, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for related compounds against COX-2 were reported as low as 0.04 μM, indicating high potency .

Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| This compound | N/A | N/A |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have indicated that certain pyrimidine derivatives exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall biosynthesis and interference with metabolic pathways .

Case Study: Antitubercular Activity

In a specific case study, related compounds were tested for their antitubercular activity against Mycobacterium tuberculosis (Mtb). These studies revealed that some derivatives did not show hypersensitivity against specific mutant strains, suggesting a novel mechanism of action distinct from existing tuberculosis treatments .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of electron-withdrawing groups, such as nitro groups at specific positions on the pyrimidine ring, has been shown to enhance anti-inflammatory and antibacterial activities .

Table 2: Summary of Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Nitro group at position 5 | Increased anti-inflammatory activity |

| Chlorine at position 6 | Enhanced antibacterial properties |

| Isopropyl substitution at position N | Improved bioavailability |

Q & A

Basic: What synthetic methodologies are effective for preparing 6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine?

Answer:

The compound is synthesized via palladium-catalyzed cross-coupling between 4-amino-6-chloro-5-nitropyrimidine and isopropylamine. Key steps include:

- Catalytic system : Pd₂(dba)₃ (0.01 mmol) with R-BINAP ligand (0.03 mmol) in acetonitrile at 25°C under argon for 3.5 hours .

- Base : Potassium carbonate (0.7 mmol) to deprotonate the amine.

- Workup : Purification via column chromatography on silica gel after solvent evaporation.

Yields can exceed 80% under optimized conditions.

Basic: How is the structural integrity of this compound validated experimentally?

Answer:

- X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., similar derivatives show C–Cl distances of ~1.73 Å and nitro group planarity ).

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons in pyrimidine ring at δ 8.2–8.5 ppm and isopropyl CH₃ at δ 1.2–1.4 ppm ).

- HRMS : Validates molecular weight (e.g., m/z calculated for C₇H₁₀ClN₅O₂: 255.05; observed: 255.06 ).

Advanced: How does the nitro group at position 5 influence the compound’s reactivity and electronic properties?

Answer:

The nitro group is a strong electron-withdrawing substituent that:

- Activates the pyrimidine ring for nucleophilic aromatic substitution (e.g., amination at position 4 via Pd catalysis ).

- Reduces electron density at adjacent positions, as shown by DFT calculations (e.g., LUMO localization near the nitro group facilitates electrophilic attack ).

- Impacts stability : Nitro derivatives may undergo reduction under catalytic hydrogenation, forming intermediates like 5-aminopyrimidines for further functionalization .

Advanced: What strategies optimize regioselectivity in functionalizing this compound?

Answer:

- Steric and electronic control : The chloro group at position 6 directs substitution to position 4 due to its electron-withdrawing effect, while the isopropylamine’s bulk minimizes competing reactions .

- Catalyst tuning : Bulky ligands (e.g., BINAP) enhance selectivity by sterically shielding undesired reaction sites .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states for amination .

Basic: What are the key physicochemical properties of this compound relevant to formulation?

Answer:

- Molecular weight : 255.05 g/mol (empirical formula C₇H₁₀ClN₅O₂) .

- Melting point : Pyrimidine nitro derivatives typically melt between 120–160°C (exact values require DSC analysis) .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly in water .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular docking : Predict binding affinity to target proteins (e.g., kinase inhibitors using pyrimidine scaffolds ).

- QSAR studies : Correlate substituent effects (e.g., nitro vs. amino groups) with biological activity .

- DFT calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity .

Basic: What precautions are necessary for handling this compound?

Answer:

- Storage : Under inert atmosphere (argon) at –20°C to prevent decomposition .

- Stability : Monitor via TLC (silica gel, UV visualization) for nitro group reduction or hydrolysis .

Advanced: How do structural modifications impact the compound’s potential as a kinase inhibitor?

Answer:

- Nitro → Amino reduction : Enhances hydrogen-bonding capacity (e.g., 5-amino derivatives show improved IC₅₀ values against EGFR ).

- Chloro substitution : Replacing Cl with smaller groups (e.g., F) reduces steric hindrance in ATP-binding pockets .

- Isopropyl tuning : Bulkier substituents may improve selectivity for specific kinase isoforms .

Advanced: What spectroscopic techniques resolve contradictions in reaction monitoring?

Answer:

- In situ NMR : Tracks real-time conversion of starting materials (e.g., disappearance of chloro-pyrimidine signals ).

- LC-MS : Detects low-abundance intermediates (e.g., Pd-amine complexes) missed by TLC .

Advanced: How can crystallographic data inform supramolecular assembly in solid-state applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.